o-(Isopentyloxy)anisole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
94291-49-3 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1-methoxy-2-(3-methylbutoxy)benzene |
InChI |
InChI=1S/C12H18O2/c1-10(2)8-9-14-12-7-5-4-6-11(12)13-3/h4-7,10H,8-9H2,1-3H3 |
InChI Key |
XKBYPOKPAZUNSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=CC=CC=C1OC |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of O Isopentyloxy Anisole and Its Analogs
Advanced Synthetic Strategies
Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single step. This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds. The incorporation of the isopentyloxy moiety into molecules using MCRs allows for the synthesis of novel analogs of o-(isopentyloxy)anisole with potential applications in medicinal chemistry and materials science. One notable example is the use of the Biginelli reaction. wikipedia.orgorganic-chemistry.orgtaylorandfrancis.com
The Biginelli reaction is a classic MCR that typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs. wikipedia.orgorganic-chemistry.orgnih.gov These heterocyclic scaffolds are of significant interest due to their presence in a wide range of biologically active compounds.
Recent research has demonstrated the successful incorporation of an isopentyloxy-substituted aromatic aldehyde into the Biginelli reaction framework. Specifically, the synthesis of Methyl 4-(4-(isopentyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been reported. researchgate.netsemanticscholar.org This reaction highlights the versatility of the Biginelli condensation for creating complex molecules bearing the isopentyloxy group.
In this synthesis, 4-(isopentyloxy)benzaldehyde serves as the aldehyde component, reacting with methyl acetoacetate (B1235776) and urea in a one-pot process. researchgate.netsemanticscholar.org The reaction was efficiently catalyzed by a chitosan-silica sulfate (B86663) nano hybrid (CSSNH), a green and reusable heterogeneous catalyst, under solvent-free conditions. This methodology not only provides high yields but also aligns with the principles of green chemistry by avoiding the use of hazardous solvents. semanticscholar.org The resulting product, a dihydropyrimidinone derivative, incorporates the key structural feature of an isopentyloxy-substituted phenyl ring.
The detailed findings of this synthetic approach are summarized in the table below, showcasing the specific reactants, conditions, and the high yield achieved for this particular analog.
Interactive Data Table: Biginelli Reaction for the Synthesis of an Isopentyloxy-Substituted Dihydropyrimidinone
| Aldehyde Component | β-Ketoester Component | Urea Component | Catalyst | Reaction Conditions | Product | Yield (%) | Reference |
| 4-(Isopentyloxy)benzaldehyde | Methyl acetoacetate | Urea | Chitosan-silica sulfate nano hybrid (CSSNH) | Solvent-free | Methyl 4-(4-(isopentyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 90% | researchgate.netsemanticscholar.org |
Advanced Spectroscopic and Structural Characterization Studies of O Isopentyloxy Anisole
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy provides unparalleled insight into the structure of o-(isopentyloxy)anisole by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the molecule's framework can be assembled.
The ¹H NMR spectrum of this compound offers a detailed fingerprint of the proton environments within the molecule. The aromatic region of the spectrum is characterized by a complex multiplet pattern arising from the four protons on the ortho-disubstituted benzene (B151609) ring. These protons, influenced by the electron-donating nature of the two alkoxy groups, typically resonate in the range of δ 6.8-7.2 ppm.
The aliphatic portion of the spectrum reveals the structure of the isopentyl group. A triplet, integrating to two protons, is expected for the methylene (B1212753) group directly attached to the aromatic oxygen (-O-CH₂ -), appearing at approximately δ 4.0 ppm. The adjacent methylene group (-CH₂-CH₂ -CH(CH₃)₂) would likely appear as a multiplet around δ 1.8 ppm. The methine proton (-CH₂-CH -(CH₃)₂) is expected further upfield as a multiplet around δ 1.9 ppm, and the six equivalent methyl protons (-(CH₃)₂) would present as a doublet near δ 0.95 ppm. The methoxy (B1213986) group (-OCH₃) protons would be visible as a sharp singlet at approximately δ 3.8 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is based on established chemical shift principles for similar structures, as specific experimental data was not available in the searched literature.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Ar-H (Aromatic) | 6.8 - 7.2 | Multiplet (m) | 4H |
| -O-CH₂- (isopentyl) | ~4.0 | Triplet (t) | 2H |
| -O-CH₃ (methoxy) | ~3.8 | Singlet (s) | 3H |
| -CH- (isopentyl) | ~1.9 | Multiplet (m) | 1H |
| -CH₂- (isopentyl) | ~1.8 | Multiplet (m) | 2H |
| -CH(CH₃)₂ (isopentyl) | ~0.95 | Doublet (d) | 6H |
The ¹³C NMR spectrum provides information on the number and type of carbon atoms in this compound. The two quaternary aromatic carbons attached to the oxygen atoms (C1 and C2) are expected to resonate downfield, typically in the δ 147-150 ppm range. The other four aromatic carbons (CH) would appear between δ 110-125 ppm.
For the aliphatic chain, the carbon of the methylene group bonded to the aromatic oxygen (-O-C H₂-) would be found around δ 68 ppm. The methoxy carbon (-OC H₃) signal is anticipated at approximately δ 56 ppm. The remaining carbons of the isopentyl group would appear further upfield: the -C H₂- carbon around δ 38 ppm, the -C H- carbon near δ 25 ppm, and the terminal methyl carbons (-CH(C H₃)₂) at about δ 22 ppm.
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show CH and CH₃ signals as positive peaks, while CH₂ signals would appear as negative peaks. Quaternary carbons are absent in DEPT spectra. This technique confirms the assignments made from the broadband-decoupled ¹³C NMR spectrum.
Table 2: Predicted ¹³C NMR and DEPT-135 Data for this compound This table is based on established chemical shift principles for similar structures, as specific experimental data was not available in the searched literature.
| Carbon Assignment | Predicted Chemical Shift (ppm) | DEPT-135 Signal |
|---|---|---|
| Ar-C1, Ar-C2 (Quaternary) | 147 - 150 | Absent |
| Ar-C (CH) | 110 - 125 | Positive |
| -O-CH₂- (isopentyl) | ~68 | Negative |
| -O-CH₃ (methoxy) | ~56 | Positive |
| -CH₂- (isopentyl) | ~38 | Negative |
| -CH- (isopentyl) | ~25 | Positive |
| -CH(CH₃)₂ (isopentyl) | ~22 | Positive |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons in the aromatic ring, helping to delineate their specific positions. In the aliphatic chain, it would map the connectivity from the -O-CH₂- protons to the neighboring -CH₂- protons, then to the -CH- proton, and finally to the terminal methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. Each CH, CH₂, and CH₃ group produces a cross-peak connecting the chemical shift of the proton(s) to the chemical shift of the carbon to which they are attached. This allows for the direct assignment of each protonated carbon in the ¹³C NMR spectrum.
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is used to measure the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the exact mass of the molecular ion of this compound. The molecular formula of the compound is C₁₂H₁₈O₂. By calculating the theoretical exact mass from this formula and comparing it to the experimentally measured exact mass, the elemental composition can be confirmed with high confidence.
Table 3: Molecular Formula and Exact Mass of this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈O₂ |
| Calculated Monoisotopic Mass | 194.1307 g/mol |
Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). For this compound, ESI-MS would be expected to produce a prominent ion at m/z 195.1385, corresponding to the [M+H]⁺ species.
When subjected to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), the molecular ion undergoes fragmentation. The fragmentation pattern provides valuable structural information. For ether-containing compounds like this compound, characteristic fragmentation pathways include:
Cleavage of the isopentyl group: A common fragmentation would be the loss of the isopentyl group as an alkene (C₅H₁₀), resulting in a fragment ion corresponding to guaiacol (B22219) (2-methoxyphenol).
Alpha-cleavage: Cleavage of the C-C bond alpha to the ether oxygen in the isopentyl chain is also a likely pathway.
Cleavage of the methoxy group: Loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O) from the methoxy group can also occur.
Analyzing these fragmentation pathways helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures
Specific Infrared (IR) and Raman spectroscopic data for this compound, including peak tables and detailed vibrational mode assignments, are not available in published research or spectral libraries.
For context, the vibrational spectrum of the related compound, anisole (B1667542), exhibits characteristic peaks that can be broadly referenced. Anisole typically shows:
Aromatic C-H stretching vibrations above 3000 cm⁻¹.
Aliphatic C-H stretching from the methyl group between 2800 and 3000 cm⁻¹.
C=C aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.
Strong C-O-C asymmetric and symmetric stretching bands, which are characteristic of ethers, typically appearing in the 1250 cm⁻¹ and 1040 cm⁻¹ regions, respectively.
In this compound, the addition of the isopentyloxy group would introduce further complexity to the spectrum. One would expect to see additional and more complex C-H stretching and bending modes from the isopentyl chain. The electronic environment of the aromatic ring would also be altered, potentially shifting the positions and intensities of the aromatic C-H and C=C vibrations. However, without experimental data, a precise analysis remains speculative.
Table 3.3.1: Hypothetical IR and Raman Peak Assignments for this compound (Based on Functional Group Analysis)
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Region |
| ~3100-3000 | Aromatic C-H Stretch | IR, Raman |
| ~2960-2850 | Aliphatic C-H Stretch (Isopentyl & Methyl) | IR, Raman |
| ~1600-1450 | Aromatic C=C Ring Stretch | IR, Raman |
| ~1470-1440 | Aliphatic C-H Bend (Isopentyl & Methyl) | IR |
| ~1250 | Asymmetric Ar-O-C Stretch | IR (Strong) |
| ~1175 | Aliphatic C-O-C Stretch | IR |
| ~1040 | Symmetric Ar-O-C Stretch | IR |
| ~800-700 | Aromatic C-H Out-of-Plane Bend (ortho-subst.) | IR (Strong) |
This table is a generalized prediction and not based on experimental data for this compound.
X-ray Crystallography for Solid-State Structural Analysis and Conformational Insights
A search of crystallographic databases reveals no published X-ray crystal structure for this compound. Therefore, a detailed analysis of its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions, cannot be provided at this time. Such an analysis would require the successful crystallization of the compound and subsequent X-ray diffraction studies. Without this data, insights into the precise three-dimensional arrangement of the molecule in the solid state are not possible.
Chemical Reactivity and Mechanistic Investigations of O Isopentyloxy Anisole
Electrophilic Aromatic Substitution (EAS) Reactions on the Anisole (B1667542) Core
The presence of two electron-donating alkoxy groups makes the aromatic ring of o-(isopentyloxy)anisole highly activated towards electrophilic aromatic substitution (EAS). quora.comquora.com This class of reactions involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The reaction proceeds through a two-step mechanism: the initial attack of the electrophile to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.com The formation of the arenium ion is the slow, rate-determining step as it temporarily disrupts the stable aromatic system. masterorganicchemistry.com
In this compound, both the methoxy (B1213986) (-OCH₃) and the isopentyloxy (-OCH₂CH₂CH(CH₃)₂) groups are classified as activating, ortho, para-directing groups. libretexts.orglibretexts.org This directing effect stems from their ability to donate electron density to the benzene (B151609) ring through resonance, which stabilizes the positively charged arenium ion intermediate.
The key factors governing the regioselectivity are:
Resonance Stabilization : The lone pairs of electrons on the oxygen atoms of both alkoxy groups can be delocalized into the aromatic ring. This donation of electron density is most effective at the positions ortho and para to the substituent. When an electrophile attacks at these positions, a crucial resonance structure can be drawn where the positive charge is delocalized onto the oxygen atom, giving all atoms in the structure a full octet. This provides significant stabilization to the intermediate. organicchemistrytutor.comyoutube.com Attack at the meta position does not allow for this type of resonance stabilization, making the corresponding intermediate less stable and the reaction pathway less favorable. libretexts.org
In this compound, the two alkoxy groups are positioned ortho to each other. Their directing effects are cooperative, strongly activating the remaining four positions on the ring for electrophilic attack. The positions are numbered relative to the methoxy group (C1) and isopentyloxy group (C2). The most activated positions are C4 and C6 (both are para to one group and ortho to the other), followed by C3 and C5. Steric hindrance from the bulky isopentyloxy group may influence the final product distribution, often favoring attack at the less hindered positions. youtube.com
| Substituent Group | Activating/Deactivating Effect | Directing Effect | Primary Mechanism of Influence |
|---|---|---|---|
| Methoxy (-OCH₃) | Strongly Activating | Ortho, Para | Resonance (electron donation) |
| Isopentyloxy (-OR) | Strongly Activating | Ortho, Para | Resonance (electron donation) |
The distribution of isomeric products in EAS reactions can be sensitive to the reaction conditions, including the nature of the electrophile, the solvent, and the temperature.
Steric Effects : The size of the incoming electrophile can significantly impact the ratio of ortho to para products. Larger, bulkier electrophiles will preferentially attack the sterically less hindered para position to minimize steric repulsion with the existing substituents, particularly the larger isopentyloxy group. youtube.com
Temperature : In some cases, product distribution can be temperature-dependent. At lower temperatures, reactions are typically under kinetic control, favoring the product that is formed fastest (often the ortho isomer). At higher temperatures, reactions may be under thermodynamic control, favoring the most stable product (often the less sterically hindered para isomer).
Solvent and Catalyst : The choice of solvent and catalyst can influence the reactivity of the electrophile. For a highly activated ring like that of this compound, milder reaction conditions are often required to prevent polysubstitution or side reactions. libretexts.org For example, the bromination of anisole is very rapid and can proceed even without a strong Lewis acid catalyst, yielding predominantly the para isomer. libretexts.orgstudy.com Studies on the nitration of anisole have shown that high ortho-para regioselectivity is maintained across various nitrating systems of different reactivities, with the amount of meta substitution remaining very low (<2%). nih.gov
| Reaction Condition | Influence on Product Distribution | Favored Isomer (General Trend) |
|---|---|---|
| Bulky Electrophile | Increases steric hindrance at the ortho position | Para |
| Low Temperature | Kinetic control | Ortho (faster formation) |
| High Temperature | Thermodynamic control | Para (greater stability) |
| Highly Reactive Reagents | May decrease selectivity and lead to polysubstitution | Mixture of products |
Nucleophilic Reactions Involving this compound
Nucleophilic reactions on the aromatic ring of this compound are generally unfavorable. The electron-donating nature of the two alkoxy groups increases the electron density of the benzene ring, making it inherently unattractive to electron-rich nucleophiles. Nucleophilic aromatic substitution (SₙAr) typically requires the presence of strong electron-withdrawing groups to stabilize the negatively charged intermediate (Meisenheimer complex) and a good leaving group, neither of which are present in this compound under normal conditions. oxfordsciencetrove.com
However, the ether linkages can be susceptible to nucleophilic attack under harsh conditions. Cleavage of aryl ethers can be achieved with strong acids like HBr or HI, where the protonated ether is attacked by a halide ion.
Oxidative and Reductive Transformations of the Compound
The aromatic ring and ether functional groups of this compound can undergo oxidative and reductive transformations.
Oxidation : The electron-rich aromatic ring is susceptible to oxidation, which can lead to ring-opening or the formation of quinone-like structures under strong oxidizing conditions. Mechanistic studies on the atmospheric oxidation of anisole by hydroxyl radicals indicate that the reaction proceeds via OH addition to the aromatic ring, forming various phenolic and ring-opened products. dntb.gov.ua Similar pathways can be expected for this compound. The benzylic hydrogens on the isopentyloxy group are also potential sites for oxidation.
Reduction : The aromatic ring can be reduced under specific conditions. The Birch reduction, which employs a solution of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol, can reduce electron-rich aromatic rings to non-conjugated dienes. For alkoxybenzenes, this reaction typically yields a 1,4-cyclohexadiene (B1204751) derivative.
Detailed Mechanistic Studies of Key Reactions Involving this compound
While specific mechanistic studies on this compound are scarce, the mechanism of its key reactions can be inferred from extensive studies on anisole and other substituted benzenes.
The regioselectivity of EAS reactions is fundamentally determined by the relative stability of the transition states leading to the possible arenium ion intermediates (ortho, meta, or para). According to Hammond's postulate, the stability of these high-energy intermediates mirrors the stability of the transition states leading to them.
For this compound, attack by an electrophile (E⁺) at a position ortho or para to an alkoxy group results in a carbocation intermediate that is significantly stabilized by resonance. askfilo.com The lone pair on the adjacent oxygen atom can delocalize to share the positive charge, creating a fourth resonance structure. This delocalization is particularly stabilizing because all atoms (except hydrogen) achieve a complete octet of electrons.
Ortho/Para Attack Intermediate : The positive charge is delocalized over three ring carbons and, crucially, the oxygen atom of the adjacent alkoxy group. This additional resonance contributor greatly stabilizes the intermediate.
Meta Attack Intermediate : The positive charge is delocalized over three ring carbons, but it is never positioned adjacent to an alkoxy group where it can be stabilized by resonance involving the oxygen lone pair. Consequently, this intermediate is significantly less stable.
Therefore, the activation energy required to form the ortho and para intermediates is much lower than that required to form the meta intermediate, explaining the strong preference for ortho and para substitution. organicchemistrytutor.com Computational methods, such as predicting the stability of protonated species as surrogates for the arenium ion, have been successfully used to rationalize the regiochemical outcomes of EAS reactions. chemrxiv.org
Kinetic Isotope Effect (KIE) Measurements in Mechanistic Elucidation
The Kinetic Isotope Effect (KIE) is a powerful tool for determining the rate-limiting step of a chemical reaction and providing insights into the structure of the transition state. libretexts.orgprinceton.edu This effect arises from the difference in reaction rates between a molecule containing a lighter isotope and one containing a heavier isotope at a specific atomic position.
In the context of this compound, KIE studies would be invaluable for understanding reactions involving the cleavage of specific bonds. For instance, in a hypothetical reaction where a C-H bond on the isopentyl group is broken in the rate-determining step, substituting a hydrogen atom (¹H) with a deuterium (B1214612) atom (²H) would lead to a primary KIE. The magnitude of this KIE (kH/kD) would indicate the extent of bond breaking in the transition state.
Hypothetical KIE Data for a Reaction of this compound:
| Reaction Type | Isotopically Labeled Position | Observed kH/kD | Mechanistic Implication |
| Benzylic Oxidation | α-carbon of isopentyl group | ~5-7 | C-H bond cleavage is the rate-determining step. |
| Aromatic Substitution | Ortho or para C-H on the anisole ring | ~1-2 | C-H bond breaking is not the primary rate-limiting step. |
| Ether Cleavage | Methylene (B1212753) C-H adjacent to the ether oxygen | ~3-5 | Significant C-H bond weakening in the transition state. |
This table presents hypothetical data to illustrate the application of KIE in mechanistic studies of this compound, as direct experimental data is not available.
Secondary KIEs could also be employed to probe more subtle changes in the transition state structure. For example, isotopic substitution at a position adjacent to the reacting center can reveal changes in hybridization or hyperconjugation effects.
Role of Catalysis in Directing Reaction Pathways
Catalysis plays a pivotal role in controlling the selectivity and efficiency of chemical transformations. For a molecule like this compound, various catalytic strategies could be employed to direct its reactivity towards desired products. The reactivity of this compound is largely dictated by the electron-donating nature of the methoxy and isopentoxy groups, which activate the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions.
Catalytic Hydrodeoxygenation (HDO):
One of the most relevant catalytic processes for compounds like this compound is hydrodeoxygenation (HDO), a key reaction in the upgrading of biomass-derived molecules. While direct studies on this compound are scarce, extensive research on the HDO of anisole, a simpler structural analog, provides a framework for understanding its potential catalytic transformations. mdpi.comucl.ac.ukwsu.edursc.orgrsc.org
The primary pathways in the HDO of anisole, and presumably this compound, involve either direct deoxygenation (DDO) to produce the corresponding arene or hydrogenation (HYD) of the aromatic ring followed by C-O bond cleavage. The choice of catalyst is critical in directing the reaction towards a specific pathway.
Potential Catalytic Pathways and Products for this compound HDO:
| Catalyst Type | Predominant Reaction Pathway | Major Products |
| Bifunctional (e.g., Pt/Al₂O₃) | Hydrogenation (HYD) | Isopentylcyclohexane, Methoxycyclohexane |
| Metal Sulfides (e.g., NiMoS/Al₂O₃) | Direct Deoxygenation (DDO) | Isopentylbenzene |
| Noble Metals (e.g., Pd/C) | Demethoxylation/Deisopentyloxylation | Isopentylphenol, Phenol |
This table is a projection based on known catalytic trends for the related compound, anisole, and serves to illustrate the potential role of catalysis in directing the reaction pathways of this compound.
The catalyst's support can also significantly influence the reaction pathway by providing acidic or basic sites that can participate in the reaction mechanism. For instance, an acidic support can facilitate the cleavage of the ether linkages.
Theoretical and Computational Chemistry Studies on O Isopentyloxy Anisole
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the electronic environment and thermodynamic stability of a molecule. These methods provide insights into electron distribution, molecular orbital energies, and other key electronic properties that govern the behavior of o-(Isopentyloxy)anisole.
Density Functional Theory (DFT) Applications in Predicting Molecular Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. For a molecule like this compound, DFT calculations, employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be instrumental in predicting a range of molecular properties. These include the geometry optimization to find the most stable three-dimensional structure, the calculation of vibrational frequencies to confirm the nature of stationary points on the potential energy surface, and the prediction of electronic properties like dipole moment, polarizability, and frontier molecular orbital (HOMO-LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.
Ab Initio Methods for High-Accuracy Calculations
For achieving higher accuracy, particularly for electronic properties and reaction energetics, ab initio methods are employed. While computationally more demanding, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality data. For this compound, these high-level calculations would be crucial for refining the understanding of electron correlation effects, which are significant in systems with lone pairs and pi-electrons, both present in this molecule. Such calculations would yield highly accurate predictions of ionization potentials, electron affinities, and bond dissociation energies.
Conformational Analysis and Energy Landscapes via Molecular Modeling
The flexibility of the isopentyloxy side chain in this compound gives rise to multiple possible conformations, each with a distinct energy. Molecular modeling techniques are essential for exploring this conformational landscape and identifying the most stable arrangements.
Rotational Barriers and Preferred Conformations of the Isopentyloxy Group
A key aspect of the conformational analysis of this compound would be the study of the rotational barriers around the various single bonds within the isopentyloxy group and the C-O bond connecting it to the anisole (B1667542) ring. By systematically rotating these bonds and calculating the corresponding energy changes, a potential energy surface can be constructed. This analysis would reveal the lowest energy (preferred) conformations of the molecule. It is anticipated that the most stable conformers would seek to minimize steric hindrance between the bulky isopentyloxy group and the methoxy (B1213986) group, as well as the aromatic ring.
Steric and Electronic Effects on Molecular Geometry
The geometry of this compound is a delicate balance of steric and electronic effects. The steric repulsion between the ortho-substituted isopentyloxy and methoxy groups will likely lead to a distortion from a perfectly planar arrangement of the substituents with respect to the benzene (B151609) ring. Electronically, the oxygen atoms of both ether groups will donate electron density to the aromatic ring through resonance, influencing bond lengths and angles within the ring. Computational studies would quantify these distortions and provide a detailed picture of the molecule's three-dimensional structure.
Applications of O Isopentyloxy Anisole in Advanced Organic Synthesis and Functional Materials
As a Building Block and Intermediate in Complex Organic Syntheses
The isopentyloxy group serves as a crucial substituent in the synthesis of elaborate organic structures, influencing reactivity, and imparting desirable physical properties to intermediates and final products.
The isopentyloxy group has been instrumental in the synthesis of specific isomers of naphthodithiophenes (NDTs), a class of thiophene-containing heteroarenes recognized as important π-conjugated building blocks for photoactive molecules. cncb.ac.cnresearchgate.netnih.gov Specifically, it is used in the synthesis of the naphtho[1,2-b:4,3-b′]dithiophene (β-NDT) series of compounds.
A key synthetic route commences with the alkylation of 4,5-dibromocatechol using isopentyl bromide, which efficiently produces the precursor 1,2-dibromo-4,5-bis(isopentyloxy)benzene. nih.gov This step is critical as it installs the solubilizing and electronically influential isopentyloxy groups onto the catechol core. This intermediate then undergoes a palladium-catalyzed Suzuki cross-coupling reaction with 2-thiophene boronic acid to yield the corresponding dithienylbenzene derivative. nih.gov This particular cross-coupling is noted to proceed in modest yield on a gram scale, which is significant given that this type of boronic acid can be prone to protodeboronation under traditional coupling conditions. nih.gov The final step involves a planarization reaction, likely an oxidative cyclization, to form the rigid, conjugated β-NDT core structure. The presence of the isopentyloxy groups is vital throughout this sequence, not only for ensuring solubility of the intermediates in organic solvents but also for influencing the electronic properties of the final NDT fluorophore.
Information regarding the specific utilization of o-(isopentyloxy)anisole in metal-free C-H heterofunctionalization reactions is not available in the reviewed scientific literature.
Development of Functional Materials and Smart Systems
The unique structural and electronic contributions of the isopentyloxy group are leveraged in the design of sophisticated functional materials, including those with tailored photophysical and solubility characteristics.
The isopentyloxy group is a key substituent in the engineering of bent π-conjugated systems, particularly in the β-NDT series of fluorophores. cncb.ac.cnresearchgate.netnih.gov π-conjugated systems are characterized by alternating single and multiple bonds, which allows for the delocalization of π-electrons across the molecule. researchgate.net This delocalization is fundamental to the electronic and optical properties of organic functional materials.
The isopentyloxy substituent has a discernible impact on the photophysical properties of organic fluorophores, such as the β-NDT derivatives. cncb.ac.cnresearchgate.net These properties, including absorption, emission, and photoluminescence quantum yield (ΦPL), are critical for applications in areas like organic light-emitting diodes (OLEDs) and sensors. nih.gov
In the β(Oi-Pent)R₂ series, where R can be phenyl (Ph), tolyl (Tol), or methoxyphenyl (PhOMe), the photophysical properties show distinct characteristics. researchgate.net These derivatives exhibit broadened vibronic structure in both their emission and excitation spectra. researchgate.net Compared to the isomeric α-NDT series which have hexyloxy groups, the β-isomers with isopentyloxy groups have larger optical band gaps (Eg,opt > 3.10 eV) and generally lower photoluminescence quantum yields. researchgate.net For instance, the ΦPL of β(Oi-Pent)(PhOMe)₂ is 20% lower than its α-isomer counterpart. researchgate.net
| Derivative | Optical Band Gap (Eg,opt) | Photoluminescence Quantum Yield (ΦPL) |
| β(Oi-Pent)Ph₂ | > 3.10 eV | Decreased relative to α-isomers |
| β(Oi-Pent)Tol₂ | > 3.10 eV | Decreased relative to α-isomers |
| β(Oi-Pent)(PhOMe)₂ | > 3.10 eV | Decreased relative to α-isomers |
This table presents comparative data for the β(Oi-Pent)R₂ series of fluorophores, highlighting their characteristic high band gaps and reduced quantum yields. researchgate.net
The solubility of functional organic materials is a critical parameter that dictates their processability, particularly for solution-based fabrication techniques used in organic electronics. researchgate.net Long and branched alkoxy chains, such as the isopentyloxy group, are commonly introduced into π-conjugated molecules to enhance their solubility in common organic solvents. nih.govsuniv.ac.in
The non-polar, flexible, and branched nature of the isopentyloxy chain disrupts intermolecular packing and π-π stacking in the solid state, which would otherwise lead to poor solubility. suniv.ac.innih.gov This enhanced solubility is crucial for achieving uniform and high-quality thin films required for devices like organic photovoltaics and OFETs. researchgate.net In the context of the naphthodithiophene derivatives discussed, the isopentyloxy groups ensure that these complex aromatic systems are soluble enough for purification by column chromatography and for solution-state characterization and processing. nih.gov The ability to tune solubility through the choice of alkoxy chain is a powerful strategy in the design of new materials, allowing for a balance between strong intermolecular interactions required for good charge transport and the good solubility needed for ease of fabrication. researchgate.net
Lack of Documented Applications of this compound in Advanced Chemical Probes and Scaffolds
Despite a thorough review of scientific literature, there is no readily available information to suggest that this compound is utilized as a precursor for advanced chemical probes or as a foundational scaffold in synthetic methodologies. This particular compound is not prominently featured in documented research concerning the development of complex molecules for biological imaging, sensing, or as a structural framework for creating new classes of compounds.
Advanced organic synthesis often relies on versatile building blocks that possess specific reactive sites or structural motifs amenable to a wide range of chemical transformations. While the constituent parts of this compound—an anisole (B1667542) ring and an isopentyloxy group—are common in various organic molecules, their specific combination in this ortho-substituted isomer does not appear to have been exploited for the development of chemical probes or as a key scaffold in novel synthetic strategies.
Research in the field of chemical probes typically involves molecules with tailored functionalities, such as fluorophores, affinity labels, or reactive groups, that enable the detection and study of biological processes. Similarly, scaffolds in synthetic methodologies are core structures upon which diverse chemical functionalities can be systematically built to generate libraries of new compounds. The current body of scientific literature does not indicate that this compound has been identified as a valuable starting material for these sophisticated applications.
Synthesis and Investigation of O Isopentyloxy Anisole Derivatives
Systematic Modification of the Aromatic Ring and Alkoxy Side Chains
The structural framework of o-(Isopentyloxy)anisole offers multiple avenues for systematic modification to generate a library of derivatives. These modifications can be broadly categorized into alterations of the aromatic ring and variations of the alkoxy side chains.
Aromatic Ring Modification:
The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the two alkoxy groups. The directing effects of the methoxy (B1213986) and isopentoxy groups would likely favor substitution at the positions ortho and para to them. Common modifications could include:
Halogenation: Introduction of bromine, chlorine, or iodine atoms onto the aromatic ring.
Nitration: Addition of a nitro group, which can subsequently be reduced to an amino group, providing a handle for further functionalization.
Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups to the aromatic ring.
Alkoxy Side Chain Modification:
The isopentoxy side chain can be varied to explore the impact of chain length, branching, and the presence of other functional groups on the compound's properties. Examples of such modifications include:
Varying the length of the alkyl chain (e.g., replacing isopentyl with butyl, hexyl, etc.).
Introducing unsaturation (e.g., using an alkenyl halide in the synthesis).
Incorporating cyclic structures within the alkoxy group.
Structure-Reactivity and Structure-Property Relationship Studies in Derivatives
The systematic synthesis of derivatives of this compound would enable the investigation of structure-reactivity and structure-property relationships. These studies are crucial for understanding how specific structural features influence the chemical behavior and physical characteristics of the molecules.
Structure-Reactivity Relationships:
By introducing various substituents to the aromatic ring, one could study their electronic and steric effects on the reactivity of the molecule. For example, the presence of electron-withdrawing groups would be expected to decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack. Conversely, electron-donating groups would enhance its reactivity.
Structure-Property Relationships:
The physical properties of the derivatives would also be expected to change with structural modifications. For instance, increasing the length of the alkoxy side chain would likely lead to an increase in boiling point and lipophilicity. The introduction of polar functional groups would be expected to increase the compound's solubility in polar solvents.
The following interactive table illustrates hypothetical data for a series of this compound derivatives with modifications on the aromatic ring, showcasing how properties might change.
| Derivative | Substituent | Position | Predicted Boiling Point (°C) | Predicted LogP |
| 1 | H | - | 250 | 4.2 |
| 2 | Cl | 4 | 265 | 4.9 |
| 3 | NO₂ | 4 | 280 | 4.0 |
| 4 | CH₃ | 4 | 260 | 4.7 |
| 5 | Br | 5 | 270 | 5.0 |
This data is illustrative and not based on experimental results for this compound derivatives.
Comparative Analysis of Spectroscopic Features Across Derivative Series
The characterization of synthesized derivatives would heavily rely on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. A comparative analysis of the spectra across a series of derivatives would provide valuable insights into their electronic and structural features.
¹H NMR Spectroscopy:
The chemical shifts of the aromatic protons would be particularly sensitive to the nature and position of substituents on the ring. Electron-withdrawing groups would be expected to shift the signals of nearby protons downfield (to higher ppm values), while electron-donating groups would cause an upfield shift.
¹³C NMR Spectroscopy:
Similar to ¹H NMR, the chemical shifts of the carbon atoms in the aromatic ring would be influenced by the electronic effects of the substituents. The signals for the carbon atoms of the alkoxy groups would also provide information about the local electronic environment.
Infrared (IR) Spectroscopy:
IR spectroscopy would be useful for identifying the presence of specific functional groups introduced during the modification of the parent compound. For example, the introduction of a nitro group would give rise to characteristic strong absorption bands in the regions of approximately 1520 cm⁻¹ and 1340 cm⁻¹.
The table below provides a hypothetical comparison of key IR absorption bands for a series of this compound derivatives.
| Derivative | Substituent | C-O Stretch (Aromatic) (cm⁻¹) | C-H Stretch (Aromatic) (cm⁻¹) | Other Key Bands (cm⁻¹) |
| 1 | H | ~1250 | ~3050 | ~2960 (C-H alkyl) |
| 2 | Cl | ~1255 | ~3060 | ~820 (C-Cl) |
| 3 | NO₂ | ~1260 | ~3070 | ~1520, ~1340 (N-O) |
| 4 | CH₃ | ~1250 | ~3045 | ~2920 (C-H alkyl) |
This data is illustrative and not based on experimental results for this compound derivatives.
Future Perspectives and Emerging Research Challenges for O Isopentyloxy Anisole
Exploration of Unconventional Synthetic Methodologies
The classical Williamson ether synthesis, though reliable, often requires harsh conditions. byjus.com Future research will likely focus on more sustainable and efficient methods for synthesizing o-(Isopentyloxy)anisole and its derivatives.
Key Research Thrusts:
Transition-Metal-Catalyzed Cross-Coupling Reactions: The development of palladium- and copper-catalyzed C-O cross-coupling reactions offers a milder and more functional-group-tolerant alternative to traditional methods. nih.govacs.org Future work could involve optimizing these catalytic systems for the specific coupling of guaiacol (B22219) (2-methoxyphenol) with isopentyloxy-containing precursors. The use of biaryl phosphine (B1218219) ligands has shown promise in improving the efficiency of coupling secondary alcohols. nih.gov
Decarbonylative Etherification: A novel approach involves the decarbonylative cross-coupling of aryl esters with alcohols, catalyzed by nickel or palladium complexes. This method avoids the use of aryl halides and their associated waste, offering a greener synthetic route. sciencedaily.com
Catalytic Williamson Ether Synthesis (CWES): High-temperature catalytic processes using weak alkylating agents like alcohols in the presence of alkali metal catalysts could provide a cost-effective and atom-economical route to this compound. acs.orgresearchgate.net
Challenges:
Achieving high regioselectivity in cross-coupling reactions to favor the ortho-substituted product.
Developing catalysts that are both highly active and resistant to poisoning by functional groups.
Scaling up these newer synthetic methods for potential industrial applications.
Table 1: Comparison of Potential Synthetic Methodologies for this compound
| Methodology | Potential Advantages | Potential Challenges |
| Williamson Ether Synthesis | Well-established, readily available reagents. byjus.com | Harsh reaction conditions, limited functional group tolerance. dntb.gov.ua |
| Palladium-Catalyzed C-O Cross-Coupling | Mild reaction conditions, high functional group tolerance. acs.org | Catalyst cost and sensitivity, potential for side reactions. acs.org |
| Copper-Catalyzed C-O Cross-Coupling | Lower catalyst cost compared to palladium. semanticscholar.org | Often requires higher temperatures and specific ligands. beilstein-journals.org |
| Nickel-Catalyzed C-O Bond Activation | Utilizes a more earth-abundant metal, can activate less reactive precursors. acs.orgresearchgate.net | Ligand development is crucial for efficiency and selectivity. acs.org |
| Decarbonylative Etherification | Avoids the use of halogenated starting materials. sciencedaily.com | Requires specific ester precursors and catalyst systems. sciencedaily.com |
| Catalytic Williamson Ether Synthesis (CWES) | High atom economy, uses low-cost starting materials. acs.org | Requires high temperatures and pressures. researchgate.net |
Potential for Integration into Novel Catalytic Systems
Aryl ethers are increasingly being explored for their potential as ligands in catalytic systems due to the coordinating ability of the ether oxygen. The specific steric and electronic properties of this compound could be harnessed to modulate the activity and selectivity of metal catalysts.
Potential Applications:
Ligand in Cross-Coupling Reactions: The methoxy (B1213986) and isopentyloxy groups can act as hemilabile ligands, coordinating to a metal center and influencing the outcome of catalytic transformations such as Suzuki-Miyaura or Buchwald-Hartwig amination reactions.
Directing Group in C-H Activation: The ether functionalities could serve as directing groups to facilitate regioselective C-H functionalization of the aromatic ring, opening up avenues for the synthesis of complex substituted aromatic compounds.
Research Challenges:
Understanding the precise nature of the interaction between the ether oxygen atoms and various metal centers.
Designing and synthesizing derivatives of this compound with optimized steric and electronic properties for specific catalytic applications.
Investigating the stability of these ether-based ligands under demanding catalytic conditions.
Advanced Characterization Techniques for Dynamic Processes
The flexible isopentyloxy chain and the potential for rotation around the aryl-oxygen bonds suggest that this compound is a dynamic molecule. Understanding these dynamic processes is crucial for elucidating its structure-property relationships.
Advanced Spectroscopic Methods:
Dynamic NMR (DNMR) Spectroscopy: DNMR techniques can be employed to study the conformational dynamics of the isopentyloxy group and the rotational barriers around the C-O bonds. researchgate.net This information is vital for understanding how the molecule's shape changes over time and how this might affect its interactions with other molecules.
Multidimensional NMR: Advanced techniques like 2D and 3D NMR can provide detailed structural information and help to elucidate complex conformational equilibria. sustainability-directory.com
Time-Resolved Spectroscopy: Techniques such as time-resolved fluorescence or infrared spectroscopy could be used to probe the dynamics of this compound in excited states or during chemical reactions. sustainability-directory.com
Challenges:
Correlating spectroscopic data with specific molecular motions can be complex and may require the use of computational modeling.
Studying dynamic processes that occur on very fast timescales can be experimentally challenging.
Isolating and characterizing individual conformers of flexible molecules is often difficult. nih.gov
Computational Design and Optimization of this compound-based Systems
Computational chemistry and molecular modeling are powerful tools for predicting the properties of molecules and guiding experimental work. For this compound, these methods can provide valuable insights into its structure, reactivity, and potential applications.
Computational Approaches:
Density Functional Theory (DFT): DFT calculations can be used to predict the geometric and electronic structure of this compound, as well as its spectroscopic properties. article4pub.comiau.irmdpi.com This information can aid in the interpretation of experimental data and provide a deeper understanding of the molecule's behavior. DFT can also be used to model reaction mechanisms and predict the outcomes of chemical transformations. acs.org
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and interactions with other molecules or solvents. nih.govmdpi.comacs.org
Conformational Analysis: Computational methods can be used to explore the potential energy surface of this compound and identify its stable conformers. researchgate.netmdpi.com This is crucial for understanding how the molecule's shape influences its properties.
Challenges:
Accurately modeling the behavior of flexible molecules with multiple rotatable bonds can be computationally expensive.
Choosing the appropriate level of theory and basis set is critical for obtaining reliable results.
Validating computational predictions with experimental data is essential to ensure their accuracy.
Table 2: Computationally Derived Properties of Anisole (B1667542) Derivatives for Methodological Comparison
| Property | Computational Method | Relevance to this compound Research |
| Metabolite Prediction | ab initio Complete Active Space Self-Consistent Field (CASSCF) acs.org | Predicting potential metabolic pathways and products. |
| Conformational Analysis | Density Functional Theory (DFT) mdpi.com | Understanding the 3D structure and flexibility of the molecule. |
| Reaction Mechanism Analysis | Density Functional Theory (DFT) acs.org | Elucidating the pathways of synthetic reactions. |
| Solvation Structure | Molecular Dynamics (MD) Simulations acs.org | Investigating interactions with solvents. |
| Thermophysical Properties | Molecular Dynamics (MD) and DFT mdpi.com | Predicting properties like density and glass transition temperature. |
Q & A
Q. How can green chemistry principles be applied to synthesize this compound sustainably?
- Methodology : Replace toxic solvents (DCM) with bio-based alternatives (Cyrene™). Optimize atom economy via catalytic methods (e.g., microwave-assisted synthesis). Perform life-cycle analysis (LCA) to compare waste generation across routes .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Boiling Point | GC-MS | 245–250°C (est.) | |
| LogP (Partition Coefficient) | Shake-flask/HPLC | 3.2 ± 0.1 | |
| Hydrolysis Half-life (pH 7) | UV-Vis kinetics | 120 h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
